molecular formula C13H17ClN2O3 B13468049 methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride

methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride

Cat. No.: B13468049
M. Wt: 284.74 g/mol
InChI Key: WIRORAOTMZPAEO-RFVHGSKJSA-N
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Description

Methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a formamido group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst.

Following the formation of the tetrahydroisoquinoline core, the next step involves the introduction of the formamido group. This can be achieved through the reaction of the tetrahydroisoquinoline with formic acid or a formylating agent under controlled conditions. Finally, the methyl ester group is introduced through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and reducing the production of free radicals . This compound also inhibits monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . These actions contribute to its neuroprotective and antidepressant-like effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

methyl 2-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetate;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-12(16)8-15-13(17)11-6-9-4-2-3-5-10(9)7-14-11;/h2-5,11,14H,6-8H2,1H3,(H,15,17);1H/t11-;/m1./s1

InChI Key

WIRORAOTMZPAEO-RFVHGSKJSA-N

Isomeric SMILES

COC(=O)CNC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl

Canonical SMILES

COC(=O)CNC(=O)C1CC2=CC=CC=C2CN1.Cl

Origin of Product

United States

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